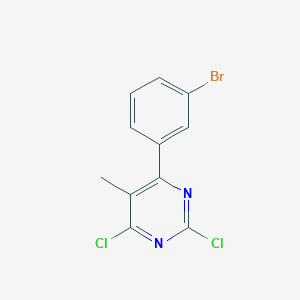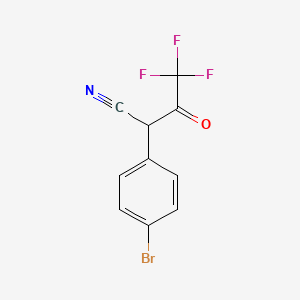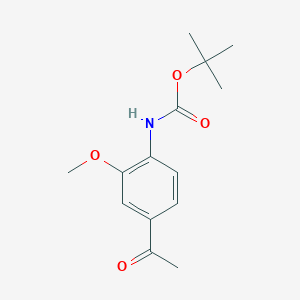
tert-Butyl (4-acetyl-2-methoxyphenyl)carbamate
Übersicht
Beschreibung
tert-Butyl (4-acetyl-2-methoxyphenyl)carbamate is an organic compound with the molecular formula C14H19NO4. It is a derivative of carbamate, which is commonly used as a protecting group in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-acetyl-2-methoxyphenyl)carbamate typically involves the reaction of 4-acetyl-2-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
- Oxidation products include carboxylic acids and ketones.
- Reduction products include amines and alcohols.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4-acetyl-2-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-acetyl-2-methoxyphenyl)carbamate involves its ability to protect amine groups during chemical reactions. The carbamate group forms a stable bond with the amine, preventing unwanted reactions. This stability is due to the electron-withdrawing nature of the carbamate group, which reduces the nucleophilicity of the amine. The protecting group can be removed under acidic or basic conditions, allowing the amine to participate in subsequent reactions.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl (4-methoxyphenyl)carbamate
- tert-Butyl (4-acetylphenyl)carbamate
Comparison: tert-Butyl (4-acetyl-2-methoxyphenyl)carbamate is unique due to the presence of both acetyl and methoxy groups, which provide additional reactivity and functionality compared to other carbamate derivatives. The acetyl group can undergo various chemical transformations, while the methoxy group can participate in nucleophilic substitution reactions. This combination of functional groups makes this compound a versatile compound in organic synthesis.
Eigenschaften
IUPAC Name |
tert-butyl N-(4-acetyl-2-methoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(16)10-6-7-11(12(8-10)18-5)15-13(17)19-14(2,3)4/h6-8H,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSCUSYCRZGPJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzene-1-sulfonamide](/img/structure/B3316501.png)
![2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide](/img/structure/B3316514.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3316525.png)
![5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3316532.png)
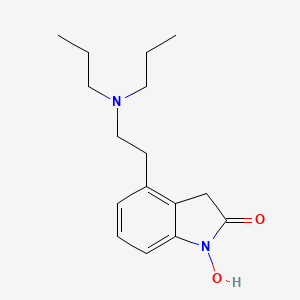
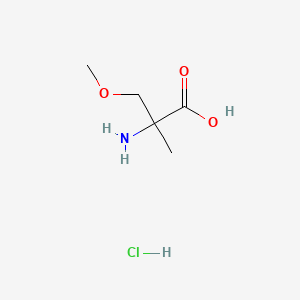
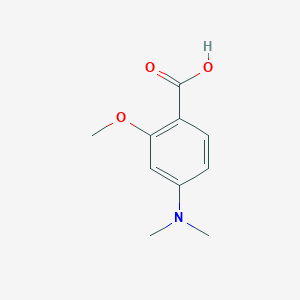
![ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3316557.png)
![3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B3316558.png)


